2-Methyl-3-hexanol

Catalog No.
S1893171
CAS No.
617-29-8
M.F
C7H16O
M. Wt
116.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-3-hexanol

CAS Number

617-29-8

Product Name

2-Methyl-3-hexanol

IUPAC Name

2-methylhexan-3-ol

Molecular Formula

C7H16O

Molecular Weight

116.2 g/mol

InChI

InChI=1S/C7H16O/c1-4-5-7(8)6(2)3/h6-8H,4-5H2,1-3H3

InChI Key

RGRUUTLDBCWYBL-UHFFFAOYSA-N

SMILES

CCCC(C(C)C)O

Canonical SMILES

CCCC(C(C)C)O

2-Methyl-3-hexanol, also known as 3-hexanol, 2-methyl- or 1-isopropyl-1-butanol, is an organic compound with the molecular formula C7H16OC_7H_{16}O and a molecular weight of approximately 116.21 g/mol. It is classified as a secondary alcohol due to the presence of the hydroxyl group (-OH) attached to a carbon atom that is connected to two other carbon atoms. The structure of 2-methyl-3-hexanol features a six-carbon chain with a methyl group at the second position, which contributes to its unique properties and reactivity.

The compound appears as a colorless liquid with a characteristic odor and is soluble in organic solvents. It has applications in various chemical processes and industries, including fragrance formulation and as an intermediate in organic synthesis.

  • Flammability: Likely flammable based on the presence of a hydrocarbon chain [].
  • Moderate Toxicity: Aliphatic alcohols can irritate skin and eyes and may be harmful if ingested or inhaled [].
Typical of alcohols:

  • Dehydration: When dehydrated in the presence of an acid catalyst such as sulfuric acid, 2-methyl-3-hexanol can form alkenes. The dehydration process leads to multiple products, including E/Z isomers of 3-methyl-3-hexene and 3-methyl-2-hexene .
  • Oxidation: As a secondary alcohol, it can be oxidized to ketones. For instance, using oxidizing agents like potassium dichromate or chromium trioxide can yield corresponding ketones.
  • Reduction: The compound can also undergo reduction reactions, converting ketones or aldehydes back into alcohols.

While specific biological activity data for 2-methyl-3-hexanol is limited, alcohols generally exhibit various degrees of biological activity depending on their structure. Alcohols can act as solvents or carriers for other substances in biological systems. Some studies indicate that similar compounds may have antimicrobial properties or influence cellular processes, although direct studies on 2-methyl-3-hexanol are scarce.

Several methods exist for synthesizing 2-methyl-3-hexanol:

  • Grignard Reagent Reaction: A common synthetic route involves reacting 2-butanone with propyl magnesium bromide, leading to the formation of 3-methyl-3-hexanol .
  • Hydroformylation: This method involves the reaction of alkenes with carbon monoxide and hydrogen in the presence of a catalyst to produce aldehydes, which can then be reduced to alcohols.
  • Alkylation: Another approach includes alkylating a suitable precursor such as propylene oxide with methyl groups under specific conditions.

Several compounds share structural similarities with 2-methyl-3-hexanol. Here are some notable examples:

Compound NameMolecular FormulaTypeUnique Features
1-PentanolC5H12OPrimary AlcoholStraight-chain structure; used as a solvent
2-PentanolC5H12OSecondary AlcoholAffects boiling point; used in flavoring agents
3-PentanolC5H12OSecondary AlcoholIsomeric form; different physical properties
4-HexanolC6H14OPrimary AlcoholLonger chain; different reactivity
3-HexanolC6H14OSecondary AlcoholSimilar chain length; different branching

Uniqueness of 2-Methyl-3-Hexanol

What sets 2-methyl-3-hexanol apart from its similar compounds is its unique branching at the second carbon position, which influences its physical properties such as boiling point and solubility compared to straight-chain alcohols. Its specific reactivity patterns also make it valuable in organic synthesis where branching can impact reaction pathways and product distributions.

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

617-29-8

Use Classification

Food additives -> Flavoring Agents

Dates

Modify: 2023-08-16

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